molecular formula C62H90N16O15 B193263 Buserelin CAS No. 57982-77-1

Buserelin

Cat. No.: B193263
CAS No.: 57982-77-1
M. Wt: 1299.5 g/mol
InChI Key: PYMDEDHDQYLBRT-DRIHCAFSSA-N
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Chemical Reactions Analysis

Metabolism of Buserelin

This compound is metabolized and subsequently inactivated by peptidases, including pyroglutamyl peptidase and chymotrypsin-like endopeptidase, in the liver, kidneys, and gastrointestinal tract . In the pituitary gland, inactivation occurs via membrane-located enzymes .

Chemical Reaction Analysis findings

ParameterDescription
HydrolysisThis compound can undergo hydrolysis, particularly in acidic or basic conditions, leading to the cleavage of peptide bonds and degradation .
OxidationThis compound is susceptible to oxidation, especially of amino acid residues such as tryptophan and methionine, which can alter its activity .
Peptidase CleavagePeptidases in the liver, kidneys, and gastrointestinal tract can cleave the peptide bonds in this compound, leading to its inactivation .
Reaction with Oxidizing AgentsThis compound can react with strong oxidizing agents, leading to degradation or modification of the molecule .

Pharmacokinetics

This compound's pharmacokinetics have been studied, including its absorption, distribution, metabolism, and excretion . Key parameters include:

  • Bioavailability: this compound is ineffective via oral administration due to first-pass metabolism . Bioavailability is 2.5 to 3.3% by intranasal administration and 70% by subcutaneous injection .
  • Plasma Protein Binding: Approximately 15%
  • Elimination Half-Life: 72 to 80 minutes
  • Excretion: this compound and its metabolites are eliminated in urine and bile, with approximately 50% of this compound excreted unchanged in urine .

Other reactions

  • This compound can react with gonadotropin-releasing hormone receptor .
  • This compound may induce apoptosis and disrupts endocrine function .

Scientific Research Applications

Medical Uses

Buserelin is utilized in several key areas:

  • Hormone-Responsive Cancers : It is approved for the treatment of prostate cancer and premenopausal breast cancer, effectively reducing hormone levels that fuel these cancers .
  • Endometriosis and Uterine Fibroids : this compound is used to treat estrogen-dependent conditions such as endometriosis and uterine fibroids by inducing a temporary menopause-like state, leading to symptom relief and tumor shrinkage .
  • Assisted Reproduction : In reproductive medicine, this compound is employed for pituitary suppression during ovulation induction, enhancing the efficacy of gonadotropin administration .
  • Precocious Puberty : Off-label uses include treatment for precocious puberty in children and as a puberty blocker in transgender youth .

Treatment of Uterine Fibroids

A study involving 40 patients assessed the efficacy of intranasal versus subcutaneous administration of this compound acetate for uterine fibroids. The results indicated that 70% of subjects experienced a reduction in fibroid volume to 66% or less after six months of treatment. Notably, larger fibroids showed a greater likelihood of regression .

Administration RouteNumber of PatientsRegression Rate
Intranasal2170%
Subcutaneous1970%

Endometriosis Management

In a clinical trial focused on endometriosis-related pelvic pain, this compound acetate significantly reduced dysmenorrhea and pelvic pain over six months. Symptoms persisted for up to 12 months post-treatment in many patients .

SymptomImprovement Rate
DysmenorrheaSignificant
Pelvic PainSignificant

Case Studies

  • Prostate Cancer Treatment : A long-term study highlighted this compound's effectiveness in managing advanced prostate cancer by significantly lowering testosterone levels, which are crucial for cancer progression. Patients showed improved survival rates when treated with this compound compared to standard therapies alone .
  • Assisted Reproductive Technology : In a randomized trial comparing this compound with human chorionic gonadotropin for ovulation induction, this compound resulted in a higher number of mature oocytes but lower implantation rates. This underscores its dual role in fertility treatments—enhancing egg retrieval while requiring careful management to optimize pregnancy outcomes .

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

Buserelin is a synthetic analog of luteinizing hormone-releasing hormone (LHRH), primarily utilized in the treatment of hormone-dependent conditions such as prostate cancer and endometriosis. Its biological activity is characterized by its ability to modulate the release of gonadotropins, which subsequently affects steroidogenesis in both males and females. This article delves into the pharmacodynamics, pharmacokinetics, and clinical applications of this compound, supported by relevant case studies and research findings.

This compound functions as an agonist at the gonadotropin-releasing hormone receptor (GnRHR) located in the pituitary gland. Upon administration, it initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, with continuous exposure, this compound leads to receptor desensitization, resulting in decreased secretion of these hormones. This suppression ultimately lowers serum testosterone in males and estrogen in females, effectively managing conditions driven by these hormones .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion:

  • Absorption : this compound demonstrates a bioavailability of approximately 70% when administered subcutaneously. Oral bioavailability is negligible due to extensive first-pass metabolism .
  • Distribution : The compound exhibits a volume of distribution that favors accumulation in the liver, kidneys, and anterior pituitary gland .
  • Metabolism : this compound is metabolized primarily by peptidases in the liver and kidneys. Its metabolites are biologically inactive and are eliminated predominantly via urine .
  • Half-life : The initial half-life post-intravenous administration is approximately 5 minutes in rats and 12 minutes in guinea pigs, with a terminal half-life ranging from 72 to 80 minutes for other routes .

Clinical Applications

This compound is utilized in various clinical settings:

  • Prostate Cancer : It is employed for palliative treatment in advanced cases, effectively reducing testosterone levels through sustained inhibition of gonadotropin production .
  • Endometriosis : The drug aids in managing endometriosis symptoms by lowering estrogen levels, thus alleviating pain associated with this condition .
  • Fertility Treatments : In controlled ovarian stimulation protocols, this compound can help prevent premature ovulation .

Table 1: Summary of Clinical Uses of this compound

ConditionMechanismAdministration RouteTypical Dosage
Prostate CancerGonadotropin suppressionSubcutaneous50-500 mcg/day
EndometriosisEstrogen suppressionSubcutaneous300-1200 mcg/day
Ovarian StimulationPrevents premature ovulationNasal/IntrauterineVaries by protocol

Case Studies

  • Prostate Cancer Management :
    A study involving patients with metastatic prostate cancer demonstrated that this compound significantly lowered serum testosterone levels within 24 hours of administration. Patients receiving high doses (300 mcg/day) exhibited a marked reduction in tumor markers over a treatment period of six months .
  • Endometriosis Treatment :
    In a randomized controlled trial assessing the efficacy of this compound versus placebo in women with endometriosis, those treated with this compound reported a significant decrease in pain scores after three months, alongside improvements in quality-of-life metrics .

Research Findings

Recent studies have highlighted several key aspects regarding the biological activity of this compound:

  • Nasal Bioavailability Enhancement : Research indicates that using cyclodextrins can improve nasal absorption rates of this compound, potentially expanding its delivery methods beyond injections .
  • Long-term Effects : Chronic administration studies reveal that prolonged use can lead to significant reductions in gonadal steroid levels, which are reversible upon discontinuation of therapy .

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie Buserelin’s agonist activity at GnRH receptors, and how do these mechanisms inform experimental design in endocrine studies?

this compound acts as a potent GnRH receptor (GnRHR) agonist, binding to the receptor and triggering intracellular signaling pathways such as inositol triphosphate (IP3) accumulation, which regulates downstream hormone secretion (e.g., LH/FSH). Experimental designs should include dose-response assays to measure EC50 values for IP3 accumulation (e.g., COS-1 cells transfected with human GnRHR) and compare potency to endogenous GnRH and other agonists like triptorelin . Additionally, studies should account for this compound’s shorter half-life (~1.3 hours) compared to other agonists, requiring frequent dosing in in vivo models to maintain therapeutic effects .

Q. What standardized methodologies are recommended for evaluating this compound’s effects on bone metabolism in preclinical models?

this compound induces bone loss in rat models by reducing bone volume and connective density while increasing trabecular separation. Methodologically, researchers should use micro-computed tomography (µCT) to quantify trabecular parameters at the proximal tibia. Pairwise comparisons (e.g., ANOVA with post-hoc tests) should validate statistical significance (P < 0.05) between this compound-treated groups and controls. Co-administration with bone-protective agents (e.g., Annatto tocotrienol) requires dose standardization (e.g., 60 mg/kg/day) and longitudinal monitoring to assess preventive efficacy .

Q. How should researchers select appropriate in vitro models to study this compound’s anti-proliferative effects in cancer biology?

Cell line selection must align with research objectives. For example:

  • MCF7 cells : To study GnRHR internalization and downstream signaling (e.g., IP3 accumulation assays) .
  • MDA-MB-231 cells : To evaluate this compound’s anti-metastatic effects via migration/invasion assays (e.g., Boyden chamber) . Experimental protocols should include controls for receptor density (e.g., adenoviral transfection to overexpress GnRHR) and validate results using pooled data from ≥3 independent experiments .

Advanced Research Questions

Q. How can contradictory data on this compound’s role in cancer progression be reconciled across different experimental models?

this compound exhibits context-dependent effects: it reduces metastasis in MDA-MB-231 cells (triple-negative breast cancer) but shows limited activity in MCF7 cells (hormone receptor-positive). Researchers must stratify results by receptor expression levels (e.g., qPCR for GnRHR isoforms) and microenvironmental factors (e.g., estrogen exposure). Contradictions may arise from differential activation of apoptotic pathways (e.g., caspase-3 in MDA-MB-231 vs. survivin upregulation in MCF7). Meta-analyses of transcriptomic datasets (e.g., RNA-seq) can identify confounding variables .

Q. What novel methodologies address this compound’s short half-life in sustained-release formulations for long-term studies?

Advanced delivery systems, such as biodegradable microspheres or subcutaneous implants, can extend this compound’s half-life by 10-fold (e.g., triptorelin’s formulation). Pharmacokinetic studies should use LC-MS/MS to measure plasma concentrations over time, while in vitro release assays (e.g., dialysis membrane models) optimize polymer matrices. Statistical modeling (e.g., two-compartment pharmacokinetic analysis) is critical to predict dosing intervals .

Q. How can researchers design experiments to elucidate this compound’s role in preventing early embryonic death (EED) in non-equine models?

While this compound shows promise in mares by delaying luteolysis, extrapolation to other species requires:

  • Timed administration : Dose optimization during diestrus to mimic luteolytic signal suppression .
  • Biomarker validation : Progesterone assays and uterine luminal fluid proteomics to confirm luteal maintenance.
  • Comparative models : Parallel studies in rodents (e.g., GnRH antagonist-induced EED) to control for species-specific receptor affinities .

Q. Methodological Guidance for Data Analysis

Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent effects in cell-based assays?

  • Dose-response curves : Use nonlinear regression (e.g., log[agonist] vs. response) to calculate EC50 values. Software like GraphPad Prism facilitates curve fitting with 95% confidence intervals .
  • Pooled data normalization : Normalize IP3 accumulation or cell count data to the maximal this compound response in control cells to minimize inter-experimental variability .
  • Two-way ANOVA : Apply to factorial designs (e.g., this compound ± antagonist treatment) with post-hoc t-tests for pairwise comparisons .

Q. Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound studies given variability in receptor expression models?

  • Transfection validation : Include Western blotting or flow cytometry to confirm GnRHR expression levels in transfected cell lines .
  • Purity protocols : For in vivo studies, document this compound’s source (e.g., HPLC purity ≥98%) and storage conditions (-20°C in lyophilized form) .
  • Open data practices : Publish raw datasets (e.g., µCT scans, cell counts) in supplementary materials with detailed metadata .

Properties

IUPAC Name

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H86N16O13.C2H4O2/c1-7-64-57(87)48-15-11-23-76(48)58(88)41(14-10-22-65-59(61)62)69-51(81)42(24-33(2)3)70-56(86)47(31-89-60(4,5)6)75-52(82)43(25-34-16-18-37(78)19-17-34)71-55(85)46(30-77)74-53(83)44(26-35-28-66-39-13-9-8-12-38(35)39)72-54(84)45(27-36-29-63-32-67-36)73-50(80)40-20-21-49(79)68-40;1-2(3)4/h8-9,12-13,16-19,28-29,32-33,40-48,66,77-78H,7,10-11,14-15,20-27,30-31H2,1-6H3,(H,63,67)(H,64,87)(H,68,79)(H,69,81)(H,70,86)(H,71,85)(H,72,84)(H,73,80)(H,74,83)(H,75,82)(H4,61,62,65);1H3,(H,3,4)/t40-,41-,42-,43-,44-,45-,46-,47+,48-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMDEDHDQYLBRT-DRIHCAFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H90N16O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57982-77-1 (Parent)
Record name Buserelin acetate [USAN:JAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID30218712
Record name Buserelin acetate
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Molecular Weight

1299.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68630-75-1
Record name Buserelin acetate [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068630751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Buserelin acetate
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Buserelin acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source European Chemicals Agency (ECHA)
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Record name BUSERELIN ACETATE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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